molecular formula C12H17N3O B1405956 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide CAS No. 1580741-47-4

2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide

Cat. No. B1405956
CAS RN: 1580741-47-4
M. Wt: 219.28 g/mol
InChI Key: RWDQZDGYEZLRMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide involves specific chemical reactions. While I don’t have access to specific papers on this compound, it’s essential to explore literature related to intra- and intermolecular reactions leading to piperidine derivatives. Researchers have investigated methods such as hydrogenation, cyclization, cycloaddition, annulation, and amination for constructing substituted piperidines .

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide derivatives have been investigated for their anti-angiogenic properties and DNA cleavage abilities. Studies utilizing the chick chorioallantoic membrane (CAM) model demonstrated that these compounds effectively inhibited the formation of blood vessels in vivo. Additionally, they exhibited distinct DNA binding and cleavage activities, suggesting potential as anticancer agents due to their combined anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Glycine Transporter 1 Inhibition

Derivatives of 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide have been identified as potent inhibitors of Glycine Transporter 1 (GlyT1). These inhibitors, with modified chemical structures, exhibited strong GlyT1 inhibitory activity and favorable pharmacokinetic profiles, suggesting potential applications in neurological research and therapy (Yamamoto et al., 2016).

PCSK9 mRNA Translation Inhibition

A series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, closely related to 2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide, were discovered as small molecule inhibitors of PCSK9 mRNA translation. These compounds demonstrated improved PCSK9 potency and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, offering insights into novel therapeutic approaches for cholesterol management (Londregan et al., 2018).

properties

IUPAC Name

2-methyl-N-piperidin-3-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-9-11(5-3-7-14-9)12(16)15-10-4-2-6-13-8-10/h3,5,7,10,13H,2,4,6,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDQZDGYEZLRMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(piperidin-3-yl)pyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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